8-Quinolinol, 7-nitro-, acetylsalicylate
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Overview
Description
2-(Acetyloxy)benzoic acid 7-nitro-8-quinolyl ester is a chemical compound known for its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)benzoic acid 7-nitro-8-quinolyl ester typically involves esterification reactions. One common method includes the reaction of 2-(Acetyloxy)benzoic acid with 7-nitro-8-quinolyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Acetyloxy)benzoic acid 7-nitro-8-quinolyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(Acetyloxy)benzoic acid and 7-nitro-8-quinolyl alcohol.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: 2-(Acetyloxy)benzoic acid and 7-nitro-8-quinolyl alcohol.
Reduction: 2-(Acetyloxy)benzoic acid 7-amino-8-quinolyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-(Acetyloxy)benzoic acid 7-nitro-8-quinolyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)benzoic acid 7-nitro-8-quinolyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release active compounds that exert biological effects. The exact pathways and targets depend on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Acetyloxy)benzoic acid 7-nitro-8-quinolyl ester
- 2,3-Dimethoxybenzoic acid 7-nitro-8-quinolyl ester
- (7-Nitroquinolin-8-yl)3-methoxybenzoate
- (7-Nitroquinolin-8-yl)2-methoxybenzoate
- (7-Nitroquinolin-8-yl)3,5-dimethoxybenzoate
Uniqueness
Its structure allows for targeted interactions in chemical and biological systems, making it valuable for research and development .
Properties
CAS No. |
29007-29-2 |
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Molecular Formula |
C18H12N2O6 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
(7-nitroquinolin-8-yl) 2-acetyloxybenzoate |
InChI |
InChI=1S/C18H12N2O6/c1-11(21)25-15-7-3-2-6-13(15)18(22)26-17-14(20(23)24)9-8-12-5-4-10-19-16(12)17/h2-10H,1H3 |
InChI Key |
NMMUVLBAZSBTSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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